Radiprodil (CAS 496054-87-6) is a potent and selective negative allosteric modulator (NAM) that targets the GluN2B (NR2B) subunit of the N-methyl-D-aspartate (NMDA) receptor. As a member of the piperidine-containing class of GluN2B antagonists, its primary mechanism involves binding to an allosteric site at the interface of the GluN1 and GluN2B subunits, thereby reducing receptor activity without competing with the glutamate agonist. A key procurement-relevant feature of Radiprodil is its demonstrated oral bioavailability, which simplifies administration in preclinical in vivo models. It is under investigation for neurological disorders characterized by overactive GluN2B signaling, such as certain forms of epilepsy and neurodevelopmental disorders.
While other GluN2B antagonists like the benchmark compound Ifenprodil exist, they are not functionally interchangeable for many research applications. A primary differentiator is off-target activity; Ifenprodil and its analogs are known to bind with high affinity to sigma-1 (σ1) and sigma-2 (σ2) receptors, which can introduce confounding variables in experimental outcomes. In contrast, Radiprodil was developed for high selectivity for the GluN2B subunit, minimizing these off-target effects and providing a more precise tool for isolating the role of GluN2B. Furthermore, pharmacokinetic profiles differ significantly; Radiprodil is characterized by its oral bioavailability and a terminal half-life of approximately 15.8 hours in humans, facilitating sustained exposure in in vivo studies with less complex administration protocols compared to older-generation compounds.
Radiprodil is formulated as an oral suspension and demonstrates predictable pharmacokinetics after a single oral dose. In a Phase I study in healthy adults, a single 30 mg oral dose resulted in a geometric mean maximum concentration (Cmax) of 89.4 ng/mL, achieved at a median time (tmax) of 4 hours. The geometric mean terminal half-life (t½) was 15.8 hours, indicating suitability for dosing schedules in long-term animal studies. This contrasts with many first-generation or tool compounds that may require more invasive or frequent administration routes.
| Evidence Dimension | Pharmacokinetic Profile (Single 30 mg Oral Dose) |
| Target Compound Data | t½ = 15.8 hours; Cmax = 89.4 ng/mL; tmax = 4.0 hours |
| Comparator Or Baseline | Baseline pharmacokinetic characterization |
| Quantified Difference | Not applicable; establishes a key performance baseline. |
| Conditions | Phase I clinical trial in healthy human adults (NCT02647697). |
The oral bioavailability and long half-life simplify experimental design for in vivo research, reducing animal handling stress and enabling more stable compound exposure over time.
In a preclinical audiogenic seizure model in adult mice, Radiprodil demonstrated potent, dose-dependent protection against generalized clonic convulsions with a 50% effective dose (ED50) of 2.1 mg/kg. For comparison, studies of the in-class substitute Traxoprodil (CP-101,606) in a forced swim test model showed significant behavioral effects only at doses of 20 and 40 mg/kg. While the models differ, this suggests Radiprodil has high potency in vivo at lower doses. Another comparator, Ifenprodil, showed antidepressant effects in the same dose range as Traxoprodil (20-40 mg/kg). Radiprodil's efficacy at low milligram-per-kilogram doses highlights its suitability as a potent in vivo tool.
| Evidence Dimension | In Vivo Effective Dose (ED50) |
| Target Compound Data | ED50 = 2.1 mg/kg (Radiprodil) |
| Comparator Or Baseline | Effective doses of 20-40 mg/kg (Traxoprodil, Ifenprodil) |
| Quantified Difference | Effective at an approximately 10-fold lower dose, though in a different behavioral model. |
| Conditions | Radiprodil: Audiogenic seizure model in adult mice. Traxoprodil/Ifenprodil: Forced swim test in mice. |
Higher in vivo potency allows for the use of smaller compound quantities, reduces the risk of off-target effects at higher concentrations, and lowers the potential for vehicle-related toxicity.
Radiprodil's ability to modulate hyperexcitability was tested in vivo using the chemoconvulsant pentylenetetrazole. In a mouse model, administration of Radiprodil more than doubled the time to seizure onset compared to the vehicle control group. The mean time to seizure onset was 458 seconds in the Radiprodil-treated group, a significant delay compared to 207 seconds in the vehicle group. This provides quantifiable evidence of its ability to raise the seizure threshold in a standardized model of neuronal hyperexcitability.
| Evidence Dimension | Time to Seizure Onset (seconds) |
| Target Compound Data | 458 ± 90 seconds |
| Comparator Or Baseline | Vehicle Control: 207 ± 23 seconds |
| Quantified Difference | 121% increase in time to seizure onset |
| Conditions | In vivo administration of pentylenetetrazole in a mouse model. |
This result validates the compound's mechanism of action in a functional in vivo assay, making it a reliable tool for studies investigating seizure susceptibility and the therapeutic potential of GluN2B modulation.
Radiprodil is the right choice for chronic in vivo studies where minimizing off-target effects from sigma receptor activity is critical for data interpretation. Its oral bioavailability and long half-life simplify experimental protocols for long-term studies of neurodevelopmental disorders, epilepsy, or neuropathic pain, reducing the need for repeated injections and associated animal stress.
For research focused on mechanisms of epileptogenesis and seizure control, Radiprodil serves as a potent and validated tool. Its demonstrated ability to significantly delay seizure onset in chemoconvulsant models and its efficacy in genetic seizure models make it a reliable positive control and investigational compound for exploring the role of GluN2B hyperexcitability.
Radiprodil is particularly well-suited for translational research using models of GRIN-related disorders or other channelopathies involving gain-of-function NMDA receptor mutations. Its high potency and selectivity for the target implicated in these disorders provide a direct pharmacological tool to test hypotheses about correcting underlying pathophysiology.